The compound with the molecular formula C10H10F3N5O3 is a complex organic molecule that can be classified as a fluorinated derivative of a nitrogen-containing heterocycle. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features and biological activity.
C10H10F3N5O3 can be synthesized through various chemical pathways, often involving the modification of existing nitrogenous compounds or through the introduction of fluorine atoms into organic frameworks. The specific synthesis methods can vary depending on the desired properties and applications of the final product.
This compound falls under the category of fluorinated organic compounds and heterocycles, which are characterized by the presence of nitrogen atoms within a ring structure. The trifluoromethyl group contributes to its unique reactivity and potential biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of C10H10F3N5O3 typically involves several key steps:
C10H10F3N5O3 consists of a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The presence of trifluoromethyl groups significantly alters its electronic properties and influences interactions with biological targets.
C10H10F3N5O3 can participate in several chemical reactions:
The mechanism of action for C10H10F3N5O3 likely involves interactions at the molecular level with specific biological targets such as enzymes or receptors.
C10H10F3N5O3 has several scientific uses:
The systematic IUPAC name for C₁₀H₁₀F₃N₅O₃ is 3-(3-methoxy-1,2-oxazol-5-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide. This name adheres strictly to substitutive nomenclature rules, identifying the parent structures and substituents in hierarchical order [1]. Key components include:
Table 1: Fundamental Molecular Descriptors of C₁₀H₁₀F₃N₅O₃
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₃N₅O₃ |
| Molecular Weight | 305.21 g/mol |
| Canonical SMILES | COC₁=NOC(=C₁)CCC(=O)NC₂=NNC(=N₂)C(F)(F)F |
| Standard InChIKey | POEXNQNRHIUFIJ-UHFFFAOYSA-N |
The SMILES string explicitly defines atomic connectivity: the methoxy-oxazole (COC₁=NOC(=C₁)), propanamide bridge (CCC(=O)N), and trifluoromethyl-triazole (NC₂=NNC(=N₂)C(F)(F)F) [1].
C₁₀H₁₀F₃N₅O₃ contains two nitrogen-rich heterocycles with distinct electronic and spatial properties:
Table 2: Hydrogen Bonding Capacity of Functional Groups
| Functional Group | Role | Hydrogen Bond Donor/Acceptor |
|---|---|---|
| Triazole N-H | Donor | 1 Donor |
| Triazole N=N | Acceptor | 1 Acceptor |
| Oxazole N-O | Acceptor | 1 Acceptor |
| Propanamide C=O | Acceptor | 1 Acceptor |
| Propanamide N-H | Donor | 1 Donor |
The propanamide linker adopts an extended conformation, facilitating spatial separation between heterocycles. This topology allows simultaneous engagement with complementary biomolecular targets (e.g., enzyme active sites) via hydrogen bonding and dipole interactions [1].
The trifluoromethyl (CF₃) group profoundly influences the physicochemical and biological behavior of azole derivatives. Key comparisons with analogous structures include:
Table 3: Impact of -CF₃ Substitution on Azole Properties
| Property | CF₃-Substituted Triazole | Methyl-Substituted Triazole |
|---|---|---|
| Electrostatic Potential | Strongly negative at CF₃ | Neutral at CH₃ |
| Metabolic Stability | High (resists oxidation) | Moderate (vulnerable to CYP450) |
| Kinase Inhibition | Enhanced (IC₅₀ < 100 nM) | Reduced (IC₅₀ > 200 nM) |
Structural uniqueness arises from the dual-heterocycle design: The oxazole acts as a hydrogen-bond acceptor platform, while the -CF₃ triazole serves as a hydrophobic anchor. This configuration is distinct from monotriazole drugs (e.g., voriconazole), enabling multitarget engagement in therapeutic applications [1].
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: